Cas no 613656-45-4 ((2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine)
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
- (2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YLMETHYL)-METHYL-AMINE
- (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine
- CCG-321480
- N-methyl-3,4-ethylenedioxybenzylamine
- AM804134
- SCHEMBL1253621
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-methanamine
- SAGRVQMJUPNRRB-UHFFFAOYSA-N
- [(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amine
- DA-04414
- CS-0037876
- A913492
- AS-70182
- DTXSID70397651
- MFCD06260669
- (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine
- 613656-45-4
- STL231919
- AKOS000271215
- Z56347144
- EN300-34248
- XH1335
- (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine
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- MDL: MFCD06260669
- Inchi: 1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3
- InChI Key: SAGRVQMJUPNRRB-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(CNC)=CC1=2
Computed Properties
- Exact Mass: 179.094628657g/mol
- Monoisotopic Mass: 179.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 30.5Ų
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine Security Information
- Storage Condition:Sealed in dry,2-8°C
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153266-5g |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 95% | 5g |
$587 | 2021-06-09 | |
| Chemenu | CM153266-10g |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 95% | 10g |
$870 | 2021-06-09 | |
| Fluorochem | 088782-250mg |
2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amine |
613656-45-4 | 95% | 250mg |
£146.00 | 2022-03-01 | |
| Fluorochem | 088782-1g |
2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amine |
613656-45-4 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Fluorochem | 088782-10g |
2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amine |
613656-45-4 | 95% | 10g |
£1225.00 | 2022-03-01 | |
| Alichem | A019096468-1g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 95% | 1g |
$286.84 | 2023-09-01 | |
| Alichem | A019096468-5g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 95% | 5g |
$835.94 | 2023-09-01 | |
| Alichem | A019096468-10g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 95% | 10g |
$977.55 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20165-1g |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 96% | 1g |
¥926.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20165-250mg |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine |
613656-45-4 | 96% | 250mg |
¥344.0 | 2024-07-18 |
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine Suppliers
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine
Introduction to (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine, a compound with the CAS number 613656-45-4, has garnered significant attention due to its unique structural and pharmacological properties. This compound, characterized by its complex aromatic and heterocyclic framework, has been the subject of extensive research in various fields, including medicinal chemistry and drug development.
The molecular structure of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine consists of a benzodioxin core substituted with a methylamine moiety. This structural configuration imparts distinct chemical and biological activities, making it a valuable scaffold for designing novel therapeutic agents. The benzodioxin ring system is known for its presence in several bioactive molecules, while the methylamine group contributes to the compound's basicity and potential interactions with biological targets.
In recent years, there has been a surge in research focusing on the development of new pharmacophores that can modulate various biological pathways. (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine has emerged as a promising candidate in this context. Its ability to interact with multiple receptors and enzymes has led to investigations into its potential applications in treating a range of diseases. For instance, studies have explored its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.
One of the most compelling aspects of this compound is its versatility in drug design. The benzodioxin moiety can be further modified to enhance its pharmacological properties, while the methylamine group provides a site for functionalization. This flexibility has allowed researchers to create derivatives with improved efficacy and reduced side effects. Such modifications are crucial in the development of next-generation drugs that meet the stringent requirements of modern medicine.
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These methods include catalytic hydrogenation, nucleophilic substitution reactions, and protective group strategies. The success of these synthetic approaches underscores the compound's significance as a building block for more complex molecules.
Recent studies have also highlighted the compound's potential in addressing inflammatory diseases. The benzodioxin ring is known to exhibit anti-inflammatory properties by interacting with specific signaling pathways. By incorporating this motif into (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine, researchers have been able to develop novel anti-inflammatory agents that show promise in preclinical models. These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide.
In addition to its therapeutic applications, (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine has been investigated for its role in chemical biology. Its ability to modulate protein-protein interactions has made it a valuable tool for studying cellular mechanisms. By using this compound as an inhibitor or activator, researchers can gain insights into critical biological processes. This information can then be leveraged to develop targeted therapies for complex diseases.
The future prospects of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine are vast. Ongoing research aims to uncover new derivatives with enhanced properties and broader therapeutic applications. Collaborative efforts between academia and industry are essential in translating these findings into clinical reality. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping the future of medicine.
In conclusion, (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(methyl)amine is a remarkable chemical entity with significant potential in pharmaceutical research. Its unique structure and diverse biological activities make it a cornerstone in drug discovery efforts. As new methodologies and technologies emerge, we can expect further advancements in understanding and utilizing this compound for therapeutic purposes.
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